molecular formula C20H34O5 B1165825 quinquefolan C CAS No. 109767-07-9

quinquefolan C

Cat. No.: B1165825
CAS No.: 109767-07-9
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Description

Based on the evidence, quinquefolan A (CAS: 109767-05-7) and quinquefolan B are mentioned as structurally or functionally related compounds. Quinquefolan A is classified as an intermediate, building block, and API (active pharmaceutical ingredient) and is commercially available through suppliers like LEAP CHEM CO., LTD. . Quinquefolan B was studied in molecular docking experiments, demonstrating binding affinity to targets such as JUN (−8.7 kcal/mol) and TNF (−8.6 kcal/mol) .

Given the lack of explicit data on "quinquefolan C," this analysis will infer comparisons based on the structural and functional similarities of the quinquefolan series (A and B) to other compounds.

Properties

CAS No.

109767-07-9

Molecular Formula

C20H34O5

Synonyms

quinquefolan C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound CAS Number Class/Use Key Targets (Binding Affinity) Source/Supplier
Quinquefolan A 109767-05-7 Intermediate, API Not specified LEAP CHEM CO., LTD.
Quinquefolan B Not provided Pharmacological agent JUN (−8.7 kcal/mol), TNF (−8.6 kcal/mol) Molecular docking study
Calycosin-7-O-β-d-glucoside Not provided Flavonoid glycoside MAPK3 (−9.1 kcal/mol), NOS2 (−7.9 kcal/mol) Molecular docking study
Astragaloside IV Not provided Triterpenoid saponin JUN (−8.7 kcal/mol), TNF (−8.6 kcal/mol) Molecular docking study

Key Findings

Functional Similarity: Quinquefolan B shares functional overlap with astragaloside IV, a triterpenoid saponin, in targeting JUN and TNF, which are critical regulators of inflammation and apoptosis . Unlike quinquefolan A (an intermediate/API), quinquefolan B exhibits direct pharmacological activity, aligning more closely with bioactive compounds like calycosin-7-O-β-d-glucoside, which also binds MAPK3 and NOS2 .

Structural Inference: The "quinquefolan" nomenclature (Latin quinque = five) may suggest a five-membered ring or functional group common to the series. This structural motif is absent in astragaloside IV (a tetracyclic triterpene) and calycosin-7-O-β-d-glucoside (a flavonoid glycoside) .

Commercial Availability: Quinquefolan A is marketed as a building block for pharmaceutical synthesis, whereas similar compounds like notoginsenoside R1 (another saponin) are used in traditional medicine formulations .

Research Limitations and Recommendations

Data Gaps: No peer-reviewed studies on "quinquefolan C" were identified in the evidence. The compound may be under development, proprietary, or regionally named. Structural data for quinquefolan A/B are incomplete, limiting direct comparisons.

Methodological Consistency :

  • Molecular docking studies (e.g., affinity thresholds <−5 kcal/mol) provide a standardized framework for comparing binding affinities, but experimental validation is needed to confirm bioactivity .

Future Directions :

  • Investigate this compound’s chemical structure (e.g., via NMR or X-ray crystallography) and compare it to quinquefolan A/B.
  • Expand docking studies to include additional targets (e.g., TP53, CASP3) for a comprehensive pharmacological profile .

Q & A

Basic Research Questions

Q. What are the established analytical methods for characterizing quinquefolan C's structural properties?

  • Methodology : Utilize spectroscopic techniques (NMR, IR, MS) and X-ray crystallography for structural elucidation. For purity assessment, combine HPLC with UV-Vis or mass spectrometry . Cross-validate results with computational modeling (e.g., DFT) to confirm stereochemistry. Document protocols in line with reproducibility standards, ensuring raw data and spectral peaks are archived in supplementary materials .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodology : Employ high-throughput screening (HTS) in in vitro models (e.g., cancer cell lines, microbial cultures). Use dose-response curves to determine IC50/EC50 values. Include positive/negative controls and validate assays via triplicate runs. For cytotoxicity, pair with MTT/WST-1 assays. Reference standardized bioassay guidelines to minimize variability .

Q. What solvent systems are optimal for this compound solubility in experimental setups?

  • Methodology : Conduct polarity-based solubility tests (e.g., water, DMSO, ethanol) using UV-spectrophotometry. Calculate partition coefficients (LogP) via shake-flask or chromatographic methods. For in vivo studies, prioritize biocompatible solvents (e.g., PBS with surfactants) and validate stability under physiological pH/temperature .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy across studies be systematically reconciled?

  • Methodology : Perform meta-analysis using PRISMA guidelines to identify confounding variables (e.g., dosage, model organisms). Apply statistical tools (ANOVA, regression) to assess heterogeneity. Replicate key experiments under controlled conditions, documenting batch-to-batch compound variability. Cross-reference raw datasets from public repositories (e.g., ChEMBL) to validate trends .

Q. What experimental designs address this compound’s off-target effects in complex biological systems?

  • Methodology : Implement multi-omics approaches (proteomics, metabolomics) to identify unintended pathways. Use CRISPR-Cas9 knockouts or siRNA silencing to isolate target interactions. Pair with in silico docking (AutoDock, Schrödinger) to predict binding affinities. Validate findings via orthogonal assays (e.g., SPR for binding kinetics) .

Q. How can researchers optimize this compound’s synthesis for scalable, impurity-free production?

  • Methodology : Apply Quality by Design (QbD) principles: vary reaction parameters (temperature, catalysts) via DoE (Design of Experiments). Monitor intermediates via LC-MS and optimize purification (e.g., column chromatography gradients). Characterize impurities via HRMS and assess their bioactivity to exclude confounding effects .

Q. What strategies validate this compound’s mechanism of action in heterogeneous disease models?

  • Methodology : Use transgenic animal models or patient-derived organoids to mimic disease heterogeneity. Combine single-cell RNA-seq with pharmacological inhibition to map pathway engagement. Employ kinetic PET/MRI imaging for real-time biodistribution analysis. Validate using isoform-specific antibodies or activity-based probes .

Methodological Considerations

  • Data Integrity : Archive raw spectra, chromatograms, and code for statistical analysis in FAIR-compliant repositories (e.g., Zenodo) .
  • Reproducibility : Pre-register protocols on platforms like Open Science Framework and include step-by-step SOPs in supplementary materials .
  • Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines and obtain ethics approvals documenting humane endpoints .

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